molecular formula C7H6N2O2S B14906666 1-Aminobenzo[d]isothiazol-3-one 1-oxide

1-Aminobenzo[d]isothiazol-3-one 1-oxide

Cat. No.: B14906666
M. Wt: 182.20 g/mol
InChI Key: HJLKMRCBLRKKQP-UHFFFAOYSA-N
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Description

1-Aminobenzo[d]isothiazol-3-one 1-oxide is a heterocyclic compound that has garnered significant interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of an isothiazole ring fused with a benzene ring, along with an amino group and an oxide functional group. Its distinct structure imparts unique chemical and biological properties, making it a subject of extensive research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Aminobenzo[d]isothiazol-3-one 1-oxide typically involves the oxidation of benzo[d]isothiazol-3(2H)-ones. One efficient method for this oxidation is the use of Selectfluor in aqueous media, which provides a green and efficient approach to access the desired compound with excellent yields and high tolerance to various functional groups . This method avoids the use of unstable peroxides or toxic halogenated reagents, making it an eco-friendly alternative.

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation reactions using similar methodologies. The use of Selectfluor or other suitable oxidizing agents in controlled conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-Aminobenzo[d]isothiazol-3-one 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the oxide group, potentially leading to different functionalized products.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various functionalized derivatives of this compound, which can exhibit different chemical and biological properties.

Scientific Research Applications

1-Aminobenzo[d]isothiazol-3-one 1-oxide has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 1-Aminobenzo[d]isothiazol-3-one 1-oxide involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to interact with enzymes and receptors, modulating their activity. For example, its antifungal activity may involve the inhibition of key enzymes in the fungal cell wall synthesis pathway .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its unique combination of an amino group and an oxide functional group, which imparts distinct chemical reactivity and biological activity

Properties

Molecular Formula

C7H6N2O2S

Molecular Weight

182.20 g/mol

IUPAC Name

1-amino-1-oxo-1,2-benzothiazol-3-one

InChI

InChI=1S/C7H6N2O2S/c8-12(11)6-4-2-1-3-5(6)7(10)9-12/h1-4H,(H2,8,9,10,11)

InChI Key

HJLKMRCBLRKKQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=S2(=O)N

Origin of Product

United States

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